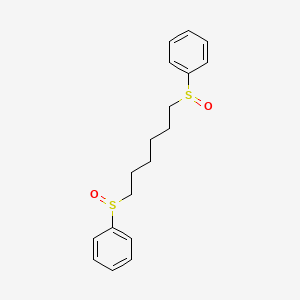
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine is an organic compound characterized by its complex structure, featuring multiple phenyl groups attached to an ethane-1,2-diamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Ethane-1,2-diamine Backbone: Starting with ethane-1,2-diamine, the compound can be functionalized with protective groups to prevent unwanted side reactions.
Introduction of Phenyl Groups: Using Grignard reagents or Friedel-Crafts alkylation, phenyl groups can be introduced at the desired positions.
Coupling Reactions: The intermediate compounds are then coupled using reagents like palladium catalysts to form the final product.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry or as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action for N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine: can be compared with other diamine compounds with phenyl groups, such as:
Uniqueness
The uniqueness of N’-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine lies in its specific arrangement of phenyl groups and the ethane-1,2-diamine backbone, which may confer distinct chemical properties and biological activities compared to other similar compounds.
特性
CAS番号 |
627522-66-1 |
|---|---|
分子式 |
C31H34N2 |
分子量 |
434.6 g/mol |
IUPAC名 |
N'-(2,2-diphenylethyl)-N-(3,3-diphenylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C31H34N2/c1-5-13-26(14-6-1)30(27-15-7-2-8-16-27)21-22-32-23-24-33-25-31(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30-33H,21-25H2 |
InChIキー |
PEWDEQBYXBIJMX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCNCCNCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


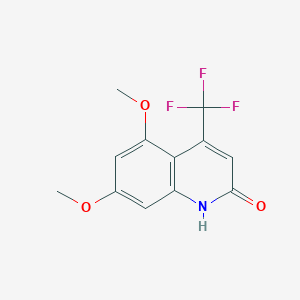


![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
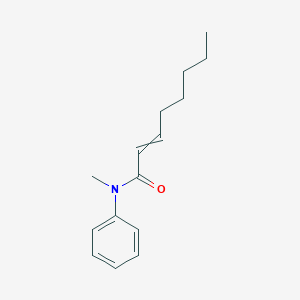
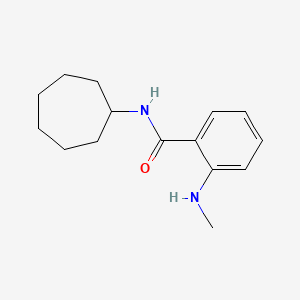
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
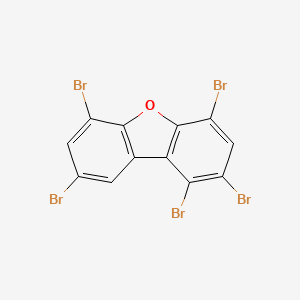


![N-(4-Methylphenyl)-2-[(3-nitrophenyl)methylidene]-3-oxobutanamide](/img/structure/B14242776.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
